
2-(Ethylthio)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)ethyl acrylate is a chemical compound that is widely used in scientific research. It is a type of acrylate monomer that is used in the synthesis of polymers and other organic compounds. This compound has a variety of applications in the field of chemistry, biochemistry, and materials science. In
Mechanism Of Action
The mechanism of action of 2-(Ethylthio)ethyl acrylate is not well understood. However, it is believed that this compound acts as a crosslinking agent, forming covalent bonds between molecules. This can lead to the formation of polymers and other organic compounds, as well as the crosslinking of proteins and other biomolecules.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(Ethylthio)ethyl acrylate are not well studied. However, it is known that this compound can react with thiol groups on proteins and other biomolecules, leading to the formation of covalent bonds. This can affect the structure and function of these molecules, and may have implications for biological processes.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Ethylthio)ethyl acrylate in lab experiments is its versatility. This compound can be used in a wide range of applications, from the synthesis of polymers to the study of protein-protein interactions. Additionally, it is relatively easy to synthesize and is readily available.
One limitation of using 2-(Ethylthio)ethyl acrylate in lab experiments is its potential toxicity. This compound can react with thiol groups on proteins and other biomolecules, leading to the formation of covalent bonds. This can affect the structure and function of these molecules, and may have implications for biological processes.
Future Directions
There are many potential future directions for research on 2-(Ethylthio)ethyl acrylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for more research on the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, there is a need for more research on the potential applications of 2-(Ethylthio)ethyl acrylate in the development of new materials and drug delivery systems.
Synthesis Methods
2-(Ethylthio)ethyl acrylate can be synthesized using a variety of methods, including the reaction of 2-bromoethyl ethyl sulfide with potassium ethyl acrylate, the reaction of 2-mercaptoethyl acrylate with ethyl iodide, and the reaction of 2-chloroethyl ethyl sulfide with potassium ethyl acrylate. These methods are well-established and have been used extensively in the synthesis of this compound.
Scientific Research Applications
2-(Ethylthio)ethyl acrylate has a wide range of scientific research applications. It is commonly used in the synthesis of polymers and other organic compounds, and it is also used as a crosslinking agent in the production of hydrogels. Additionally, this compound has been used in the development of drug delivery systems and in the study of protein-protein interactions.
properties
CAS RN |
15205-68-2 |
|---|---|
Product Name |
2-(Ethylthio)ethyl acrylate |
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-ethylsulfanylethyl prop-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-7(8)9-5-6-10-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
AJJCQYIECZAJBB-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C=C |
Canonical SMILES |
CCSCCOC(=O)C=C |
Other CAS RN |
15205-68-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




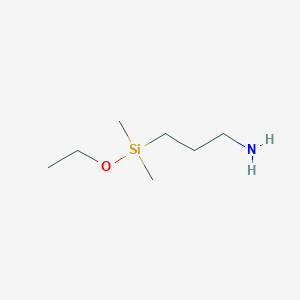
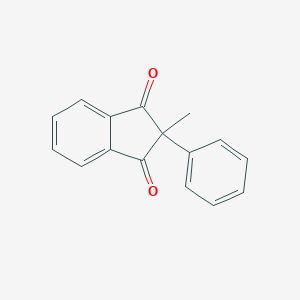



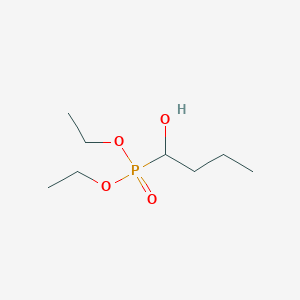
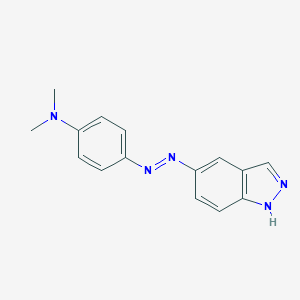
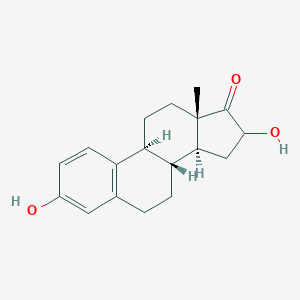
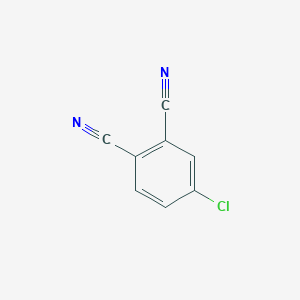
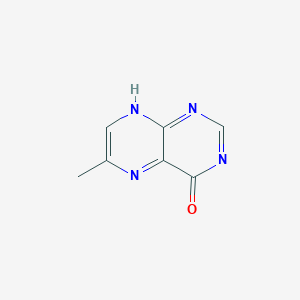
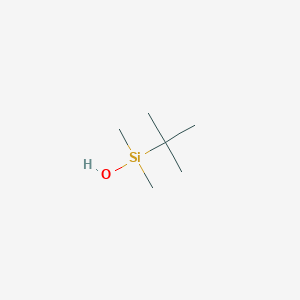
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
